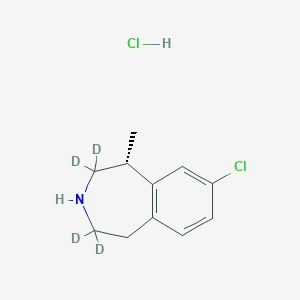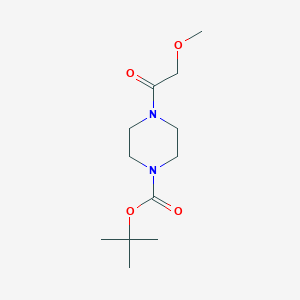![molecular formula C10H16N2O B13846456 2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
2-[(3-Aminopropylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Aminopropylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an aminopropylamino group attached to the phenol ring. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-[(3-Aminopropylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step reaction yields the desired product with a comprehensive yield of over 63% .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of safer and more environmentally friendly reagents is prioritized. The industrial method typically involves the same basic steps as the laboratory synthesis but is scaled up and refined to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Aminopropylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated phenols
Applications De Recherche Scientifique
2-[(3-Aminopropylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Aminopropylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The aminopropylamino group can also interact with various biological molecules, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another phenolic compound with similar functional groups but different substitution patterns.
2-(Methylamino)phenol: A related compound with a methylamino group instead of an aminopropylamino group.
Uniqueness
2-[(3-Aminopropylamino)methyl]phenol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenol group with an aminopropylamino group makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-[(3-aminopropylamino)methyl]phenol |
InChI |
InChI=1S/C10H16N2O/c11-6-3-7-12-8-9-4-1-2-5-10(9)13/h1-2,4-5,12-13H,3,6-8,11H2 |
Clé InChI |
YTJQAZCOJLLHNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


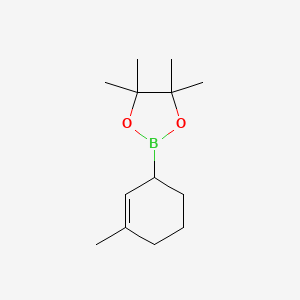
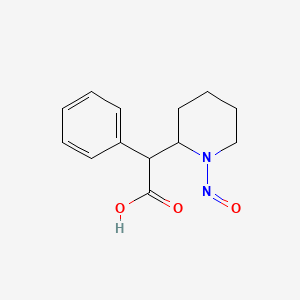
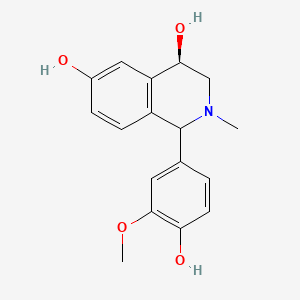
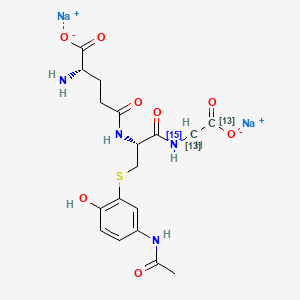
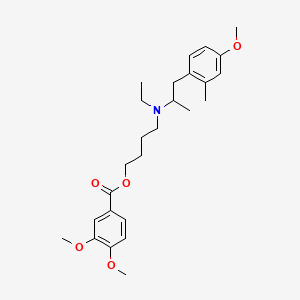
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
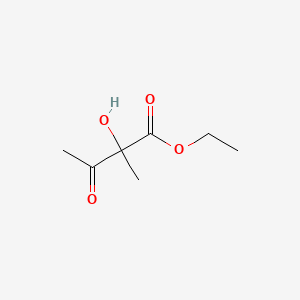

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
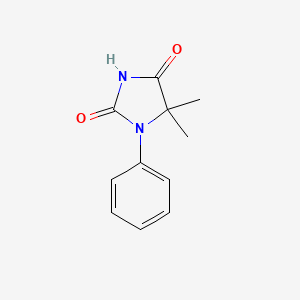
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
